2-[(2-Chloroacetyl)-ethylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroacetyl)-ethylamino]butanoic acid, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica. Etomidate is a short-acting intravenous anesthetic that has gained popularity due to its favorable hemodynamic profile and rapid onset of action. It is commonly used for patients who are at high risk for cardiovascular instability during anesthesia induction.
Mécanisme D'action
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This results in the suppression of neuronal activity and produces a state of unconsciousness.
Effets Biochimiques Et Physiologiques
Etomidate has been shown to have minimal effects on cardiovascular function, making it a favorable choice for patients who are at high risk for cardiovascular instability. It has also been shown to have minimal respiratory depression compared to other anesthetics. However, 2-[(2-Chloroacetyl)-ethylamino]butanoic acid has been associated with adrenal suppression, which can lead to decreased cortisol levels and potentially cause adrenal insufficiency.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has been used in laboratory experiments to study the effects of anesthesia on the central nervous system. Its rapid onset of action and favorable hemodynamic profile make it a useful tool for studying the effects of anesthesia induction on cardiovascular function. However, its association with adrenal suppression limits its use in studies that require intact adrenal function.
Orientations Futures
1. Further studies on the effects of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid on adrenal function and potential strategies to mitigate adrenal suppression.
2. Development of novel 2-[(2-Chloroacetyl)-ethylamino]butanoic acid derivatives with improved pharmacokinetic properties and reduced side effects.
3. Studies on the use of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in the treatment of status epilepticus and other neurological conditions.
4. Investigation of the potential use of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in the treatment of cardiac arrhythmias.
5. Development of new formulations of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid for improved delivery and patient comfort.
Conclusion:
Etomidate is a short-acting intravenous anesthetic that has gained popularity due to its favorable hemodynamic profile and rapid onset of action. It has been extensively studied in the field of anesthesia research and has shown to have minimal effects on cardiovascular and respiratory function. However, its association with adrenal suppression limits its use in certain patient populations. Further research is needed to explore the potential benefits and limitations of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in various medical fields.
Méthodes De Synthèse
Etomidate is synthesized by reacting 2-ethyl-1,3-propanediol with sodium hydride to form the sodium salt of the diol. This is then reacted with chloroacetyl chloride to form the chloroacetyl derivative. The chloroacetyl derivative is then reacted with ethylamine to form 2-[(2-Chloroacetyl)-ethylamino]butanoic acid.
Applications De Recherche Scientifique
Etomidate has been extensively studied in the field of anesthesia research. It has been shown to be effective in inducing anesthesia with minimal cardiovascular effects. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a medical emergency characterized by prolonged seizures.
Propriétés
Numéro CAS |
138062-78-9 |
---|---|
Nom du produit |
2-[(2-Chloroacetyl)-ethylamino]butanoic acid |
Formule moléculaire |
C8H14ClNO3 |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)-ethylamino]butanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-3-6(8(12)13)10(4-2)7(11)5-9/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
NGJCTUFGSQLGGA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(CC)C(=O)CCl |
SMILES canonique |
CCC(C(=O)O)N(CC)C(=O)CCl |
Synonymes |
Butanoic acid, 2-[(chloroacetyl)ethylamino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.